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molecular formula C17H16FN B022781 1-Isopropyl-3-(4-fluorophenyl)indole CAS No. 93957-49-4

1-Isopropyl-3-(4-fluorophenyl)indole

Cat. No. B022781
M. Wt: 253.31 g/mol
InChI Key: ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091382B2

Procedure details

Use of the crude acrolein coming from Example 4a. To a suspension of 3-[3-(4-Fluorophenyl)-1-(1-Methylethyl)-1H-Indole (130.7 g), phosphorus oxychloride (114.6 g) in acetonitrile (128 ml) cooled at 5° C. a solution of crude acrolein (116.9 g from Example 4a) in acetonitrile (145 ml) is added dropwise in 60 minutes. The reaction mixture is then warmed to 60° C. and kept under stirring at 60° C. for 6 hours; water (1100 ml) is added and after 1 hour at 60° C. the formed solid is filtered on Buchner and washed with water (250 ml×3). The wet solid (131 g) is dissolved in toluene (1050 ml), celite (2.7 g) and charcoal (4 g) are added and the mixture is stirred at room temperature for 30 minutes. After filtration of the solid, the mixture is washed with water (500 ml×2), the phases are separated, the organic solvent is distilled off at reduced pressure and the residue is dissolved at 75° C. with isopropanol (260 ml). The solution is cooled at 10° C. and stirred for 1 hour. The precipitate is filtered on Buchner, washed with isopropanol (60 ml×3) and dried at 60° C. under vacuum. 84.2 g (53% molar yield) of the product are obtained.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130.7 g
Type
reactant
Reaction Step Two
Quantity
114.6 g
Type
reactant
Reaction Step Two
Quantity
128 mL
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
116.9 g
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Three
Name
Quantity
1100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[CH:13]=2)=[CH:8][CH:7]=1.P(Cl)(Cl)(Cl)=O.O>C(#N)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[C:13]=2[CH:4]=[CH:3][CH:1]=[O:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
Quantity
130.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C(C)C
Name
Quantity
114.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
128 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
acrolein
Quantity
116.9 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
145 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise in 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
is filtered on Buchner
WASH
Type
WASH
Details
washed with water (250 ml×3)
DISSOLUTION
Type
DISSOLUTION
Details
The wet solid (131 g) is dissolved in toluene (1050 ml)
ADDITION
Type
ADDITION
Details
celite (2.7 g) and charcoal (4 g) are added
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration of the solid
WASH
Type
WASH
Details
the mixture is washed with water (500 ml×2)
CUSTOM
Type
CUSTOM
Details
the phases are separated
DISTILLATION
Type
DISTILLATION
Details
the organic solvent is distilled off at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved at 75° C. with isopropanol (260 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled at 10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered on Buchner
WASH
Type
WASH
Details
washed with isopropanol (60 ml×3)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum
CUSTOM
Type
CUSTOM
Details
84.2 g (53% molar yield) of the product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C(C)C)C=CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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